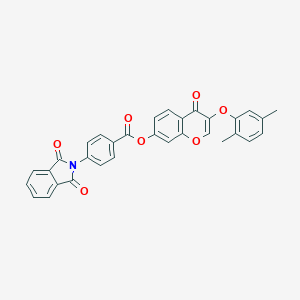
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as PTTB, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of chalcones, which are known for their various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood. However, studies have shown that 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one also inhibits the activity of AKT, a signaling pathway that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. Studies have shown that 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one inhibits the growth of cancer cells in vitro and in vivo. 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is its potential as a cancer therapy. 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has shown anti-proliferative effects on various cancer cell lines, making it a potential candidate for cancer treatment. Another advantage of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. However, one of the limitations of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is its low solubility in water, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One direction is to investigate the potential of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one as a cancer therapy in vivo. Another direction is to investigate the mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, which could provide insights into its potential therapeutic applications. Additionally, further research could be conducted to investigate the anti-inflammatory effects of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a synthetic compound with potential applications in scientific research. The synthesis method involves the reaction of 2-aminobenzoxazole, 4-propoxybenzaldehyde, and 3,4,5-trimethoxyacetophenone in the presence of a base catalyst. 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has shown potential in various scientific research applications, including cancer research and the treatment of inflammatory diseases. The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood, but studies have shown that it inhibits the activity of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has various biochemical and physiological effects, including anti-proliferative and anti-inflammatory effects. Future research could investigate the potential of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one as a cancer therapy in vivo, the mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, and the anti-inflammatory effects of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one.
Synthesemethoden
The synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one involves the reaction of 2-aminobenzoxazole, 4-propoxybenzaldehyde, and 3,4,5-trimethoxyacetophenone in the presence of a base catalyst. The reaction yields 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, which can be purified through column chromatography. The purity of the compound can be confirmed through spectroscopic techniques such as NMR and MS.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also shown anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C28H27NO6 |
|---|---|
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C28H27NO6/c1-5-14-34-20-12-10-19(11-13-20)26(30)21(28-29-22-8-6-7-9-23(22)35-28)15-18-16-24(31-2)27(33-4)25(17-18)32-3/h6-13,15-17H,5,14H2,1-4H3/b21-15- |
InChI-Schlüssel |
TYQDLWXHSVANTC-QNGOZBTKSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/C3=NC4=CC=CC=C4O3 |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3 |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one](/img/structure/B284675.png)
![3-(4-tert-butylphenoxy)-7-[(2-chloro-6-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284676.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284680.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B284681.png)
![3-(4-ethylphenoxy)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284682.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-ethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284683.png)


![N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284691.png)
![isopropyl 4-[(6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284692.png)
![2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284695.png)
![2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284696.png)
![N-(2,5-dichlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284697.png)
![3-{2-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284698.png)